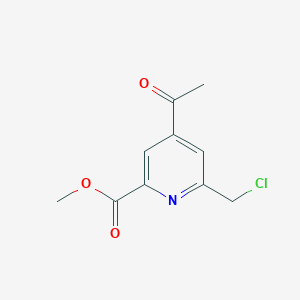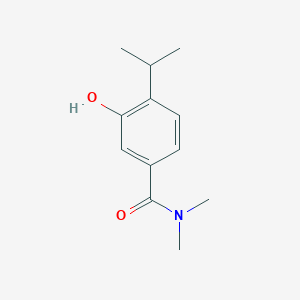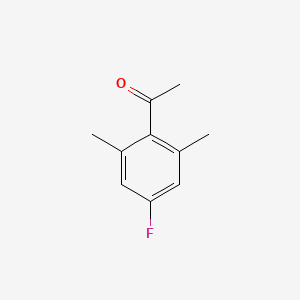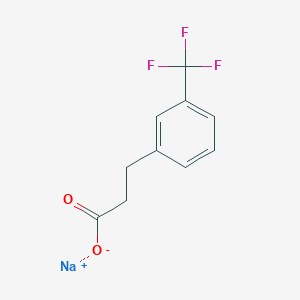![molecular formula C11H15BrN2 B14854902 9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)
9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE is a heterocyclic compound belonging to the azepine family. Azepines are seven-membered nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azepine derivatives, including 9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE, often involves multicomponent heterocyclization reactions or recyclization of smaller ring systems . One common method involves the reaction of appropriate starting materials under specific conditions to form the azepine ring. For example, the preparation of similar compounds has been achieved using polyphosphoric acid as a catalyst and heating the reactants to around 60°C for an extended period .
Industrial Production Methods
Industrial production methods for azepine derivatives typically involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the azepine ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives
Uniqueness
9-BROMO-8-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPIN-5-YLAMINE is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other azepine derivatives .
Eigenschaften
Molekularformel |
C11H15BrN2 |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
9-bromo-8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C11H15BrN2/c1-7-4-5-8-9(13)3-2-6-14-11(8)10(7)12/h4-5,9,14H,2-3,6,13H2,1H3 |
InChI-Schlüssel |
MGZKEOYRBWNXBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(CCCN2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


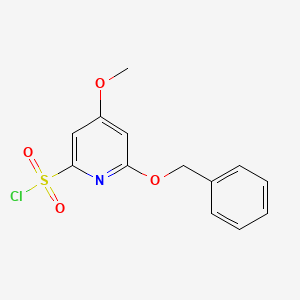
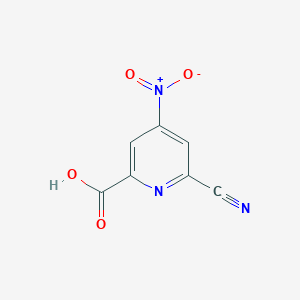

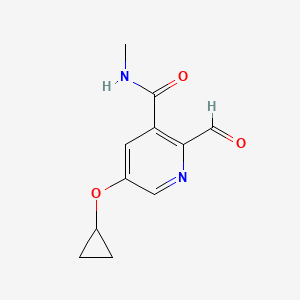
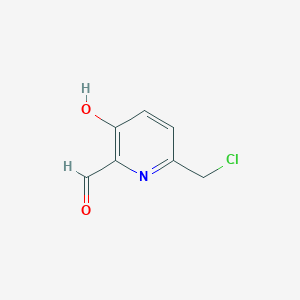
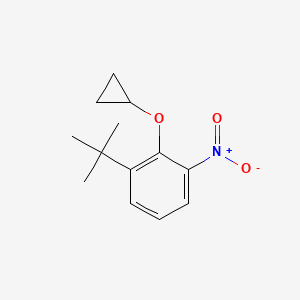
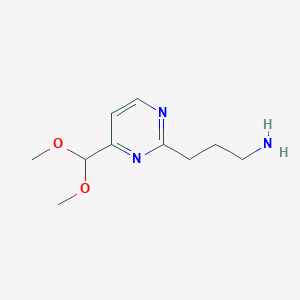
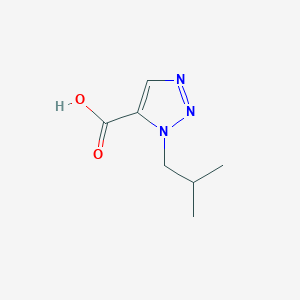
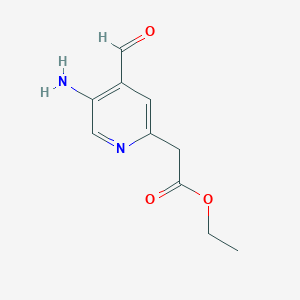
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
